Piperacillin dimer

Pharmaceutical Analysis Polymer Impurity Control RP-HPLC Method Validation

Piperacillin Dimer (CAS 2170771-53-4) is a known dimeric impurity of the broad-spectrum ureidopenicillin antibiotic piperacillin. It forms primarily through the intermolecular reaction of a piperacillin molecule's nucleophilic amine group with the electrophilic β-lactam carbonyl of a second piperacillin molecule, yielding a covalent dimer.

Molecular Formula C46H54N10O14S2
Molecular Weight 1035.1 g/mol
CAS No. 2170771-53-4
Cat. No. B8820285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperacillin dimer
CAS2170771-53-4
Molecular FormulaC46H54N10O14S2
Molecular Weight1035.1 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)N5C(SC(C5C(=O)O)(C)C)C(C(=O)O)NC(=O)C(C6=CC=CC=C6)NC(=O)N7CCN(C(=O)C7=O)CC
InChIInChI=1S/C46H54N10O14S2/c1-7-51-19-21-53(37(63)35(51)61)43(69)49-25(23-15-11-9-12-16-23)31(57)47-27-33(59)55-29(45(3,4)71-39(27)55)34(60)56-30(42(67)68)46(5,6)72-40(56)28(41(65)66)48-32(58)26(24-17-13-10-14-18-24)50-44(70)54-22-20-52(8-2)36(62)38(54)64/h9-18,25-30,39-40H,7-8,19-22H2,1-6H3,(H,47,57)(H,48,58)(H,49,69)(H,50,70)(H,65,66)(H,67,68)/t25-,26-,27-,28+,29+,30+,39-,40-/m1/s1
InChIKeyDFZUVTZNBAMWRE-MPWRIWPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperacillin Dimer (CAS 2170771-53-4) for Pharmaceutical Impurity Control and Analytical Reference Standards


Piperacillin Dimer (CAS 2170771-53-4) is a known dimeric impurity of the broad-spectrum ureidopenicillin antibiotic piperacillin. It forms primarily through the intermolecular reaction of a piperacillin molecule's nucleophilic amine group with the electrophilic β-lactam carbonyl of a second piperacillin molecule, yielding a covalent dimer [1]. As a key marker of polymerized degradation, it is designated as Piperacillin EP Impurity T and is widely utilized as a reference standard for analytical method development, validation (AMV), and quality control (QC) during the manufacture and stability monitoring of piperacillin drug substances and formulations [2]. The compound possesses a molecular formula of C46H54N10O14S2 and a molecular weight of 1035.11 g/mol [3].

Why Piperacillin Dimer Cannot Be Substituted by Generic Impurity Standards


Generic substitution of the Piperacillin Dimer (2170771-53-4) reference standard with alternative β-lactam dimer impurities (e.g., Ampicillin or Amoxicillin dimers) or other piperacillin-related substances (e.g., open-ring derivatives) fails due to its unique, chemically defined structure and formation pathway. Unlike simple hydrolytic degradation products, this specific dimer arises from a distinct intermolecular aminolysis mechanism that is characteristic of piperacillin's ureidopenicillin side chain [1]. Furthermore, its chromatographic behavior, particularly the failure of conventional High-Performance Size-Exclusion Chromatography (HPSEC) to resolve it accurately due to co-elution with small-molecule degradation products, necessitates the use of this precise compound for developing and validating the mandated, specific Reversed-Phase HPLC (RP-HPLC) methods [2]. Substituting with a non-specific dimer standard would lead to inaccurate quantification, method validation failures, and potential non-compliance with regulatory guidelines for impurity profiling in piperacillin drug products.

Quantitative Evidence for Procuring Piperacillin Dimer (2170771-53-4) as a Critical Impurity Standard


Analytical Method Specificity: RP-HPLC Provides Accurate Quantification Unlike HPSEC

The Piperacillin Dimer is a key marker for polymer impurity analysis in piperacillin sodium/tazobactam sodium for injection. A head-to-head method comparison demonstrated that High-Performance Size-Exclusion Chromatography (HPSEC) is unsuitable for its quality control due to co-elution with small-molecule degradation impurities (piperacillin hydrolytic impurities), which compromises quantification accuracy. In contrast, a validated Reversed-Phase HPLC (RP-HPLC) method using a CAPCELL MGII C18 column and a phosphate buffer-methanol mobile phase gradient was found to be specific, enabling precise detection and accurate quantification of the dimer and other characteristic polymer impurities without interference [1].

Pharmaceutical Analysis Polymer Impurity Control RP-HPLC Method Validation

Structural Elucidation Defines a Unique Degradation Pathway for Ureidopenicillins

A comprehensive stability study isolated and fully characterized the exact structure of this dimeric impurity, identified as the penicilloic acid-piperacillin dimer. This structural elucidation, achieved through advanced analytical techniques including mass spectrometry and NMR, was fundamental in proposing a novel, general degradative pathway for β-lactam antibiotics [1]. This pathway, specific to the ureidopenicillin class, differs from the simpler hydrolysis and dimerization mechanisms observed for aminopenicillins like ampicillin [2].

Degradation Chemistry Structural Elucidation β-Lactam Stability

Gel Chromatography Separation Achieves Baseline Resolution for Purity Assessment

A gel chromatography method using a polystyrene-based MKF-GPC-300 column was developed to separate polymer impurities in piperacillin sodium. The method achieved baseline separation between the main piperacillin peak and its polymer impurities, with a resolution (Rs) of 2.62. The polymer impurity peak demonstrated good column efficiency with a theoretical plate count greater than 3000 and a tailing factor of 1.11, indicating excellent peak symmetry [1]. While HPSEC is noted for poor specificity in the presence of other degradation products, this study demonstrates that under optimized conditions, the Piperacillin Dimer can be effectively resolved from the parent drug for purity assessment.

Gel Permeation Chromatography Impurity Separation Method Development

High-Value Application Scenarios for Piperacillin Dimer (2170771-53-4) Reference Standard


Development and Validation of a Specific, Stability-Indicating RP-HPLC Method for Piperacillin Polymer Impurities

Analytical development laboratories must use the Piperacillin Dimer reference standard to develop and validate a specific Reversed-Phase HPLC (RP-HPLC) method for quantifying polymer impurities in piperacillin sodium and tazobactam sodium drug substances and injection formulations. This is a critical regulatory requirement, as conventional High-Performance Size-Exclusion Chromatography (HPSEC) has been shown to be unsuitable for this purpose due to co-elution of polymer impurities with other small-molecule degradation products, which compromises quantification accuracy [1]. The validated RP-HPLC method, using the dimer as a marker, ensures precise and accurate quality control of these high-risk polymer impurities, directly supporting Abbreviated New Drug Application (ANDA) submissions and commercial production batch release.

Forced Degradation Studies to Establish Degradation Pathways and Formulation Stability

Formulation scientists can utilize the Piperacillin Dimer as a critical marker in forced degradation studies (stress testing) to map the specific degradative pathway of piperacillin drug products. The compound's exact structure as a penicilloic acid-piperacillin dimer has been definitively characterized and linked to a novel, general pathway for β-lactam degradation [1]. By tracking the formation of this specific dimer under various stress conditions (e.g., heat, humidity, pH extremes), researchers can differentiate piperacillin's unique degradation profile from that of other β-lactams, such as ampicillin, which follows a distinct polymerization mechanism [2]. This knowledge is essential for optimizing formulation excipients and packaging to minimize dimer formation and ensure product stability throughout its shelf life.

Impurity Profiling and Batch-to-Batch Consistency Monitoring in Commercial Manufacturing

Quality control (QC) units in pharmaceutical manufacturing can employ the Piperacillin Dimer reference standard for routine impurity profiling and monitoring of batch-to-batch consistency for piperacillin active pharmaceutical ingredient (API) and finished drug products. The compound is designated as Piperacillin EP Impurity T and is a recognized marker for polymerized degradation [1]. Using a validated RP-HPLC method with the dimer standard allows for accurate quantification and setting of specification limits, ensuring that each commercial batch meets stringent pharmacopeial and regulatory requirements for impurity content. This proactive approach mitigates the risk of releasing subpotent or potentially immunogenic products, safeguarding patient safety and maintaining regulatory compliance.

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